
Bendroflumethiazide
Vue d'ensemble
Description
Bendroflumethiazide est un diurétique thiazidique principalement utilisé pour traiter l'hypertension artérielle et l'œdème. Il agit en inhibant la réabsorption du sodium au début du tube contourné distal dans les reins, ce qui conduit à une augmentation de l'excrétion du sodium, du chlorure et de l'eau. Ce composé est également utilisé pour gérer des conditions telles que l'hyperkaliémie familiale et les troubles des voies urinaires .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Bendroflumethiazide est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 3-benzyl-6-trifluorométhyl-2H-1,2,4-benzothiadiazine-7-sulfonamide avec divers réactifs dans des conditions contrôlées. La synthèse implique généralement l'utilisation de méthanol comme solvant et la sonication pour assurer une dissolution complète et une réaction .
Méthodes de Production Industrielle : Dans les milieux industriels, la this compound est produite en pulvérisant finement le composé et en le dissolvant dans du méthanol. La solution est ensuite soumise à une sonication et une centrifugation pour assurer sa pureté et sa constance. Le produit final est obtenu par des techniques chromatographiques et est stocké dans des récipients étanches pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de Réactions : Bendroflumethiazide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Le composé peut être réduit en ajoutant de l'hydrogène ou en éliminant de l'oxygène, ce qui donne des dérivés réduits.
Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution
Produits Principaux :
4. Applications de la Recherche Scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes de l'action diurétique et les effets des diurétiques thiazidiques sur l'équilibre électrolytique.
Biologie : Les chercheurs utilisent la this compound pour étudier ses effets sur les processus cellulaires, en particulier dans les cellules rénales.
Médecine : Le composé est largement étudié pour ses effets thérapeutiques dans le traitement de l'hypertension artérielle, de l'œdème et d'autres affections connexes.
Industrie : this compound est utilisé dans le développement de nouveaux médicaments diurétiques et dans la formulation de thérapies combinées pour la gestion de l'hypertension artérielle
5. Mécanisme d'Action
This compound exerce ses effets en inhibant le cotransporteur sodium-chlorure dans le tube contourné distal des reins. Cette inhibition conduit à une augmentation de l'excrétion du sodium, du chlorure et de l'eau, ce qui entraîne une réduction du volume sanguin et une baisse de la pression artérielle. Le composé active également les canaux potassiques activés par le calcium dans les muscles lisses vasculaires, contribuant à la vasodilatation et à une nouvelle réduction de la pression artérielle .
Composés Similaires :
Hydrochlorothiazide : Un autre diurétique thiazidique avec des actions et des utilisations similaires.
Chlorthalidone : Un diurétique de type thiazidique utilisé pour l'hypertension artérielle et l'œdème.
Indapamide : Un diurétique de type thiazidique avec des propriétés vasodilatatrices supplémentaires.
Unicité de this compound : this compound est unique dans sa structure moléculaire spécifique, qui comprend un groupe trifluorométhyle qui améliore sa puissance diurétique et sa durée d'action. Cette caractéristique structurelle la distingue des autres diurétiques thiazidiques et contribue à son efficacité dans le traitement de l'hypertension artérielle et de l'œdème .
Applications De Recherche Scientifique
Pharmacological Mechanism
Bendroflumethiazide functions by inhibiting sodium and chloride reabsorption in the distal convoluted tubules, leading to increased urine output and vasodilation. It enhances calcium-activated potassium channels in vascular smooth muscle, contributing to its hypotensive effects. The drug also influences serum uric acid levels and potassium balance, which are critical in managing patients with hypertension .
Hypertension Management
This compound is widely recognized for its role in treating primary hypertension. A multicenter study demonstrated that low doses (1.25 mg to 2.5 mg daily) effectively reduced diastolic blood pressure by significant margins compared to placebo and other antihypertensive medications such as amlodipine and enalapril . The results indicated that:
- Diastolic Blood Pressure Reduction :
- This compound 1.25 mg: 6.8 mm Hg
- This compound 2.5 mg: 9.1 mm Hg
- Amlodipine 5 mg: 10.8 mm Hg
- Enalapril 10 mg: 6.8 mm Hg
This suggests this compound is an effective first-line treatment for mild to moderate essential hypertension .
Management of Edema
The compound is also indicated for managing edema associated with heart failure, where it helps reduce fluid retention by promoting diuresis. Its ability to lower blood pressure alleviates the workload on the heart, enhancing overall cardiovascular health .
Combination Therapy
This compound is often used in combination with other antihypertensive agents to enhance therapeutic efficacy. For instance, it has been studied alongside potassium chloride to mitigate potassium loss associated with thiazide diuretics, ensuring a balanced electrolyte profile during treatment .
Efficacy in Specific Populations
Research has shown that this compound can be particularly effective in specific populations, including patients with diabetes and those at risk for cardiovascular events. A study comparing various antihypertensive treatments found that while this compound was effective, combinations involving angiotensin-converting enzyme inhibitors showed superior results in controlling blood pressure among diabetic patients .
Impact on Bone Health
A randomized controlled trial investigated the effects of this compound on bone mineral density in postmenopausal women with osteoporosis. The study concluded that while this compound did not significantly improve bone mineral density when combined with bisphosphonates, further research is warranted to explore potential benefits over longer treatment periods .
Summary of Key Findings
Mécanisme D'action
Bendroflumethiazide exerts its effects by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the kidneys. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in reduced blood volume and lower blood pressure. The compound also activates calcium-activated potassium channels in vascular smooth muscles, contributing to vasodilation and further reduction in blood pressure .
Comparaison Avec Des Composés Similaires
Hydrochlorothiazide: Another thiazide diuretic with similar actions and uses.
Chlorthalidone: A thiazide-like diuretic used for hypertension and edema.
Indapamide: A thiazide-like diuretic with additional vasodilatory properties.
Uniqueness of Bendroflumethiazide: this compound is unique in its specific molecular structure, which includes a trifluoromethyl group that enhances its diuretic potency and duration of action. This structural feature distinguishes it from other thiazide diuretics and contributes to its effectiveness in treating hypertension and edema .
Activité Biologique
Bendroflumethiazide is a thiazide diuretic primarily used in the management of hypertension and edema. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article explores these aspects in detail, supported by data tables and relevant research findings.
This compound operates by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. This diuretic effect contributes to its ability to lower blood pressure. The compound also induces vasodilation through the activation of calcium-activated potassium channels in vascular smooth muscle and inhibition of carbonic anhydrases .
Key Actions:
- Inhibition of Na+/Cl- Reabsorption: Reduces sodium and chloride reabsorption, promoting diuresis.
- Vasodilation: Activates large-conductance calcium-activated potassium channels.
- Electrolyte Imbalance: Causes loss of potassium and can increase serum uric acid levels.
Pharmacokinetics
- Absorption: Rapidly absorbed after oral administration.
- Protein Binding: Approximately 96% bound to plasma proteins.
- Half-Life: About 8.5 hours, allowing for once-daily dosing.
- Clearance: Specific clearance data are not available .
Hypertension Management
A multicenter study assessed the efficacy of low-dose this compound (1.25 mg/day and 2.5 mg/day) compared to enalapril (10 mg/day) and amlodipine (5 mg/day) in patients with mild to moderate primary hypertension. The results indicated significant reductions in diastolic blood pressure with all treatments, with this compound showing comparable efficacy to the other agents.
Treatment | Diastolic BP Reduction (mm Hg) | % Achieving BP < 95 mm Hg |
---|---|---|
This compound 1.25 mg | 6.8 | 34% |
This compound 2.5 mg | 9.1 | 48% |
Amlodipine 5 mg | 10.8 | 57% |
Enalapril 10 mg | 6.8 | 41% |
The study concluded that low-dose this compound is a well-tolerated first-line treatment for hypertension .
Effects on Bone Mineral Density
In a randomized controlled trial involving postmenopausal women with osteoporosis, this compound was administered alongside bisphosphonates for either 24 or 48 weeks. The study found no significant improvement in bone mineral density or muscle function compared to placebo groups receiving bisphosphonates alone.
Treatment Arm | Duration | Outcome |
---|---|---|
This compound + Bisphosphonates | 24 weeks | No improvement in bone density |
Placebo + Bisphosphonates | 24 weeks | No improvement observed |
This compound + Bisphosphonates | 48 weeks | No improvement in selected blood parameters |
Placebo + Bisphosphonates | 48 weeks | No significant changes |
The findings suggest that while this compound is effective for hypertension, its role in improving bone health remains inconclusive .
Safety Profile
This compound is generally well-tolerated; however, it can lead to electrolyte imbalances, particularly hypokalemia, and increased uric acid levels. The incidence of adverse effects was similar across treatment groups in clinical studies, with some reports indicating higher incidences of adverse events in patients treated with enalapril or amlodipine compared to those receiving this compound .
Propriétés
IUPAC Name |
3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWIHXWEUNVBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022647 | |
Record name | Bendroflumethiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bendroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>63.2 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN ALC & ACETONE, Insoluble in chloroform, benzene, ether., In water, 108.3 mg/l at 25 °C., 2.14e-01 g/L | |
Record name | SID855628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bendroflumethiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENDROFLUMETHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bendroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As a diuretic, bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like bendroflumethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of bendroflumethiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/, ...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for BENDROFLUMETHIAZIDE (11 total), please visit the HSDB record page. | |
Record name | Bendroflumethiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENDROFLUMETHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from dioxane., WHITE TO CREAM-COLORED, FINELY DIVIDED, CRYSTALLINE POWDER | |
CAS No. |
73-48-3 | |
Record name | Bendroflumethiazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bendroflumethiazide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bendroflumethiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENDROFLUMETHIAZIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bendroflumethiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bendroflumethiazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENDROFLUMETHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q52X6ICJI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENDROFLUMETHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bendroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222-223 °C, 224.5 to 225.5 °C (also reported as 221 to 223 °C), 221 - 223 °C | |
Record name | Bendroflumethiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENDROFLUMETHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bendroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bendroflumethiazide exert its diuretic effect?
A1: this compound acts on the distal convoluted tubule in the kidneys, inhibiting the sodium-chloride symporter. [, , ] This action prevents sodium and chloride reabsorption, leading to increased excretion of water, sodium, and chloride, thus reducing blood volume and lowering blood pressure. [, , ]
Q2: Does this compound influence potassium levels?
A2: Yes, this compound can cause potassium loss. By increasing sodium delivery to the collecting duct, it indirectly stimulates the sodium-potassium exchange mechanism, leading to increased potassium excretion. [, , ]
Q3: Does this compound have any direct effects on the renin-angiotensin-aldosterone system (RAAS)?
A3: this compound can indirectly stimulate the RAAS. By reducing blood volume, it can trigger a compensatory increase in renin release, leading to increased aldosterone levels. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H14F3N3O4S2, and its molecular weight is 421.40 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While specific spectroscopic data might be found in various resources, the provided research papers primarily focus on its pharmacological properties and do not extensively detail its spectroscopic characteristics.
Q6: How stable is this compound under different storage conditions?
A6: While specific stability data is not extensively discussed in the provided research, pharmaceutical formulations typically undergo rigorous stability testing to ensure shelf-life and efficacy.
Q7: How is this compound absorbed and distributed in the body?
A7: this compound is well absorbed from the gastrointestinal tract. [] It is then distributed throughout the body, with a high degree of protein binding, reaching its site of action in the kidneys. []
Q8: How is this compound metabolized and eliminated?
A8: this compound is primarily eliminated unchanged in the urine, with a smaller proportion undergoing hepatic metabolism. [, ] Its elimination half-life is relatively long compared to other thiazides, ranging from 3 to 9 hours. []
Q9: How effective is this compound in lowering blood pressure?
A9: Clinical studies have demonstrated that this compound effectively reduces both systolic and diastolic blood pressure in patients with hypertension. [, , , , , , , ] Its efficacy has been demonstrated both as monotherapy and in combination with other antihypertensive agents. [, , , , , , , ]
Q10: Are there any animal models used to study the effects of this compound?
A10: Yes, animal models, particularly rats and dogs, have been utilized to investigate the effects of this compound on blood pressure, renal function, and calcium metabolism. [, , , ] These studies provide valuable insights into the pharmacodynamics of the drug.
Q11: What is the solubility of this compound?
A11: this compound exhibits poor solubility in water. [] This characteristic can pose challenges for its formulation and bioavailability.
Q12: What strategies are employed to enhance the dissolution and solubility of this compound?
A12: Research explored techniques like physical mixing and lyophilization with excipients such as gluconolactone, hydroxyl propyl γ-cyclodextrin, and trehalose to improve this compound's dissolution rate. [] These methods aim to increase the drug's surface area and enhance its interaction with dissolution media.
Q13: What analytical techniques are commonly used to quantify this compound?
A13: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) spectrophotometry and tandem mass spectrometry (MS/MS), are frequently employed to quantify this compound in biological matrices like plasma and urine. [, , ]
Q14: How are analytical methods for this compound validated?
A14: Analytical methods undergo rigorous validation procedures to ensure their accuracy, precision, specificity, linearity, and robustness. [] These measures guarantee the reliability and reproducibility of the analytical data.
Q15: When was this compound first introduced as a therapeutic agent?
A15: this compound was introduced in the late 1950s as a potent thiazide diuretic for treating edematous states and hypertension. []
Q16: How has the understanding of this compound's mechanism of action evolved?
A16: Initial understanding focused on its diuretic action. Over time, research revealed its role in influencing electrolyte balance, particularly potassium, and its indirect effects on the RAAS. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.